molecular formula C15H16N2O5 B555366 H-Glu(amc)-OH CAS No. 72669-53-5

H-Glu(amc)-OH

Cat. No.: B555366
CAS No.: 72669-53-5
M. Wt: 304,31 g/mole
InChI Key: JPOAPPISZAGCAO-NSHDSACASA-N
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Mechanism of Action

Target of Action

The primary target of H-Glu(amc)-OH is aminopeptidase A . Aminopeptidase A is an enzyme that plays a crucial role in the metabolism of certain proteins by cleaving off amino acids.

Mode of Action

This compound acts as a fluorogenic substrate for aminopeptidase A . This means that it is a compound that the enzyme can act upon, and when it does, it produces a blue fluorescent solution .

Biochemical Pathways

The action of this compound on aminopeptidase A contributes to the N-terminal truncation of amyloid beta-peptide . This process is part of the larger biochemical pathway involved in the metabolism of proteins.

Result of Action

The cleavage of this compound by aminopeptidase A results in the production of a blue fluorescent solution . This can be used as a marker for the activity of the enzyme, providing a useful tool for studying its function and role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amine group of 7-amido-4-methylcoumarin .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling reactions, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for aminopeptidase A, which cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin .

Common Reagents and Conditions: The enzymatic reactions involving this compound are typically carried out in buffered solutions at physiological pH. Common reagents include aminopeptidase A and various buffer systems to maintain the optimal pH for enzyme activity .

Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various biochemical assays to measure enzyme activity .

Comparison with Similar Compounds

H-Glu(amc)-OH can be compared with other similar compounds used as substrates for aminopeptidases:

    H-Glu-pNA: This compound releases p-nitroaniline upon cleavage, which can be detected spectrophotometrically.

    H-Glu-AMC: Similar to this compound, this compound releases a fluorescent product upon enzymatic cleavage.

The uniqueness of this compound lies in its strong fluorescence, which allows for highly sensitive detection of enzyme activity in various assays .

Properties

IUPAC Name

(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOAPPISZAGCAO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72669-53-5
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72669-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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